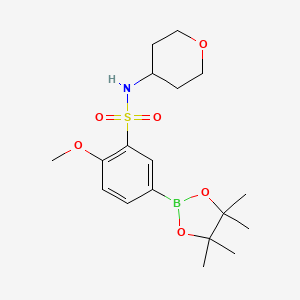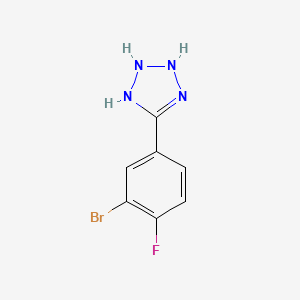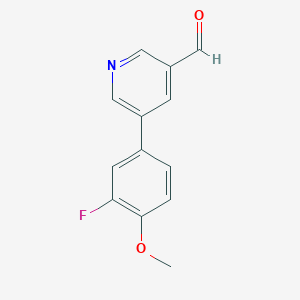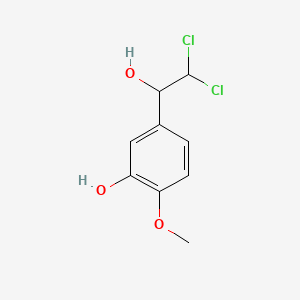
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluoro-4-methylbenzoic acid. This intermediate is then esterified with ethanol to form ethyl 2-bromo-6-fluoro-4-methylbenzoate. The final step involves the addition of a hydroxypropanoate group through a reaction with a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-6-fluoro-4-methylbenzoate: Shares a similar structure but lacks the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)(phenyl)methanone: Contains a phenyl group instead of the hydroxypropanoate group.
(2-bromo-6-fluoro-4-methylphenyl)triethylsilane: Contains a triethylsilane group instead of the hydroxypropanoate group.
Uniqueness
Ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate is unique due to the presence of the hydroxypropanoate group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H14BrFO3 |
|---|---|
Molekulargewicht |
305.14 g/mol |
IUPAC-Name |
ethyl 3-(2-bromo-6-fluoro-4-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14BrFO3/c1-3-17-11(16)6-10(15)12-8(13)4-7(2)5-9(12)14/h4-5,10,15H,3,6H2,1-2H3 |
InChI-Schlüssel |
USKFGYKNXODMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1Br)C)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















